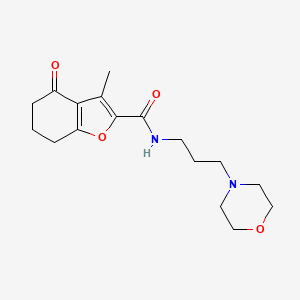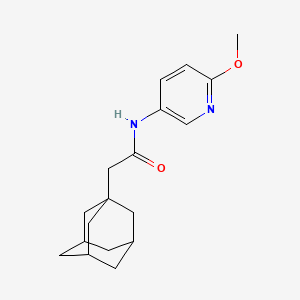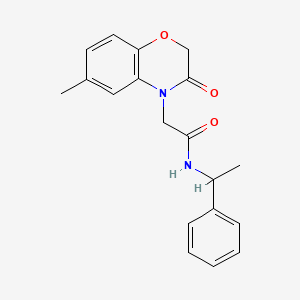![molecular formula C18H23N3O3S B4420067 4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B4420067.png)
4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide
Descripción general
Descripción
4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide is a complex organic compound featuring a pyrrolo[1,2-a]pyrazine core, which is fused to a benzenesulfonamide moiety. This structure makes the compound of significant interest for research in various scientific fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide involves multiple steps, including:
Formation of the Pyrrolo[1,2-a]pyrazine Core: : This usually begins with the cyclization of appropriate pyrrole and pyrazine precursors under acidic or basic conditions, often involving heating and catalytic processes.
Functionalization of the Core: : Introduction of the 1,6-dimethyl groups through alkylation reactions, which may require reagents like methyl iodide in the presence of a strong base.
Formation of the Benzenesulfonamide Moiety: : This involves reacting a benzenesulfonyl chloride with N,N-dimethylamine, typically in an organic solvent such as dichloromethane, under controlled temperature conditions.
Final Coupling Reaction: : The pyrrolo[1,2-a]pyrazine core is reacted with the benzenesulfonamide intermediate under coupling conditions, utilizing agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve:
Optimized Reaction Conditions: : Scaling up the synthesis while optimizing temperature, pressure, and catalysts to ensure high yield and purity.
Continuous Flow Chemistry: : Employing continuous flow reactors for the steps involving hazardous reagents or high temperatures to improve safety and efficiency.
Purification: : Utilizing techniques such as crystallization, chromatography, and recrystallization to purify the compound to the required standards.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: : Can be oxidized by agents like KMnO₄ or H₂O₂, leading to oxidative cleavage of the dimethyl groups.
Reduction: : Reduction with agents such as LiAlH₄ can reduce the carbonyl group to an alcohol.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the pyrrolo[1,2-a]pyrazine core or the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: : KMnO₄ in acidic medium.
Reduction: : LiAlH₄ in ether solvents.
Substitution: : Halogenation with Br₂ or Cl₂ in the presence of light or FeCl₃ as a catalyst.
Major Products
Oxidation: : Carboxylic acids or ketones depending on the position of oxidation.
Reduction: : Alcohols from the reduction of carbonyl groups.
Substitution: : Halogenated derivatives or other substituted products depending on the nature of the substituent and reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block for synthesizing complex organic molecules and for studying reaction mechanisms involving pyrazine derivatives.
Biology
Investigated for its biological activity, including potential antimicrobial, antifungal, and anticancer properties. Often screened against various cell lines to evaluate its efficacy and toxicity.
Medicine
Potential application in the development of novel therapeutic agents due to its unique structure and bioactivity profile. Studied for its interactions with biological targets, including enzymes and receptors.
Industry
Utilized in the development of specialty chemicals and materials, including dyes, pigments, and polymers, owing to its stable aromatic structure and reactivity.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism by which 4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or bind to receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrazin-2-yl)benzenesulfonamide: : Lacks the dimethyl and dihydropyrrolo groups, making it less complex but structurally similar.
1,6-Dimethylpyrazine: : Shares the pyrazine core but without the sulfonamide moiety.
Benzenesulfonamide: : A simpler sulfonamide compound, lacking the pyrazine core.
Uniqueness
4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide is unique due to its combination of the pyrrolo[1,2-a]pyrazine core with the benzenesulfonamide group, offering distinctive reactivity and potential applications not seen in simpler or less functionalized analogs. The presence of both dimethyl groups and the dihydropyrrolo ring enhances its structural complexity and potential for diverse chemical and biological interactions.
Propiedades
IUPAC Name |
4-(1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13-5-10-17-14(2)21(12-11-20(13)17)18(22)15-6-8-16(9-7-15)25(23,24)19(3)4/h5-10,14H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWPTCGETIGGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-butyl-7,8-dimethoxy-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4419992.png)

![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B4419998.png)

![N-(2,3-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4420017.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4420022.png)
![N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4420028.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4420031.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]propanoic acid](/img/structure/B4420037.png)
![1-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4420042.png)
![6-Ethyl-15-hydroxy-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),14-pentaen-13-one](/img/structure/B4420048.png)


![methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B4420070.png)
